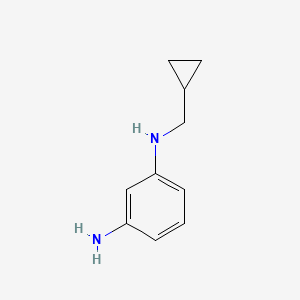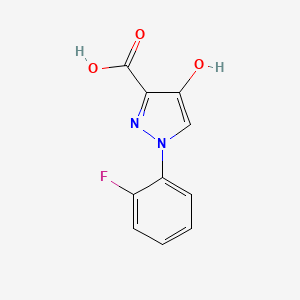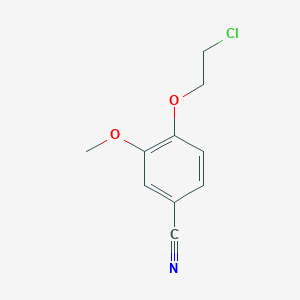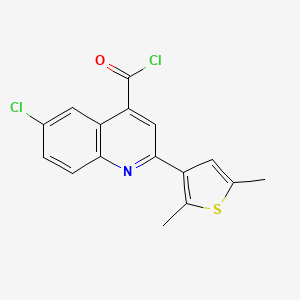
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride, also known as CLQ, is a synthetic compound developed by scientists as a potential drug candidate due to its unique chemical structure and biological properties. It has a molecular weight of 336.24 .
Molecular Structure Analysis
The molecular formula of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is C16H11Cl2NOS . For a detailed view of the molecular structure, you may refer to the 2D or 3D molecular structure files available in scientific databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.24 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
- Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Anticancer Research
Antifungal Research
Anti-inflammatory Research
Anti-diabetes Research
Anti-Alzheimer’s Disease Research
Antioxidant Research
- Quinoline derivatives have shown antiviral activities . They are used extensively in the treatment of various infections .
- Quinoline derivatives have shown antidepressant activities . They are used extensively in the treatment of various mental health conditions .
- Quinoline derivatives have shown anticonvulsant activities . They are used extensively in the treatment of various neurological conditions .
- Quinoline derivatives have shown antihypertensive activities . They are used extensively in the treatment of various cardiovascular conditions .
- Quinoline derivatives have shown anti-HIV activities . They are used extensively in the treatment of HIV .
Antiviral Research
Antidepressant Research
Anticonvulsant Research
Antihypertensive Research
Anti-HIV Research
Proteomics Research
- Quinoline derivatives have shown antibacterial activities . They are used extensively in the treatment of various bacterial infections .
- Quinoline derivatives have shown antiparasitic activities . They are used extensively in the treatment of various parasitic infections .
- Quinoline derivatives have shown antituberculosis activities . They are used extensively in the treatment of tuberculosis .
- Quinoline derivatives have shown antiprotozoal activities . They are used extensively in the treatment of protozoal infections .
- Quinoline derivatives have shown antipsychotic activities . They are used extensively in the treatment of various mental health conditions .
Antibacterial Research
Antiparasitic Research
Antituberculosis Research
Antiprotozoal Research
Antipsychotic Research
Antiasthmatic Research
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRANPSNDKJSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171253 | |
| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-05-7 | |
| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



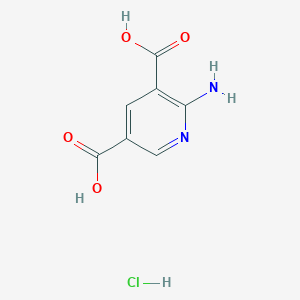
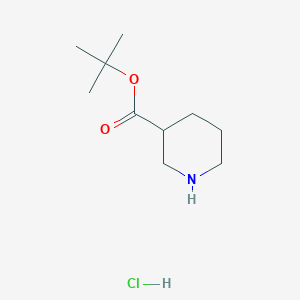
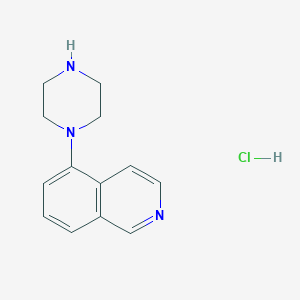
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
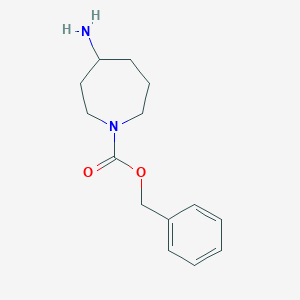
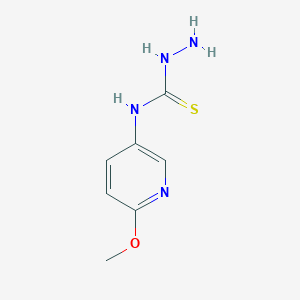
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
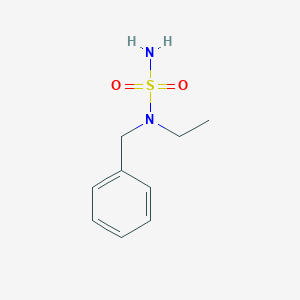
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)
